molecular formula C28H35NO8 B1217676 [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid CAS No. 59866-14-7

[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid

Cat. No. B1217676
CAS RN: 59866-14-7
M. Wt: 513.6 g/mol
InChI Key: DGKJZCSWFYUWMP-UHFFFAOYSA-N
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Description

Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2. It is a colorless liquid with a typical amine-like odor .


Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts .


Molecular Structure Analysis

The molecular formula of tert-butylamine is C4H11N .


Chemical Reactions Analysis

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides .


Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor. It has a molar mass of 73.139 g·mol−1 and a density of 0.696 g/mL .

Safety And Hazards

Tert-butylamine is labeled with the signal word “Danger” and has hazard statements H225, H302, H314, H331 .

Future Directions

As an intermediate in the preparation of the sulfenamides, tert-butylamine has potential applications in various industries .

properties

IUPAC Name

[1-(tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4.C3H4O4/c1-24(2,3)23(28)30-16(14-26-25(4,5)6)15-29-20-13-9-12-19-21(20)17-10-7-8-11-18(17)22(19)27;4-2(5)1-3(6)7/h7-13,16,26H,14-15H2,1-6H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKJZCSWFYUWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(CNC(C)(C)C)COC1=CC=CC2=C1C3=CC=CC=C3C2=O.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975266
Record name Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid

CAS RN

59866-14-7
Record name Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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